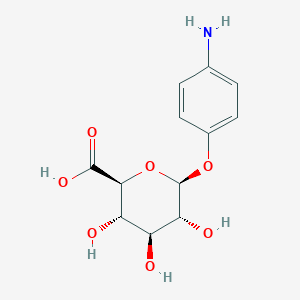

4-Aminophenyl b-D-glucuronide

Overview

Description

4-Aminophenyl β-D-glucuronide is a glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl (NOH-4-ABP), which is a metabolite of 4-aminobiphenyl. This conjugate has been identified in the urine of dogs given 4-aminobiphenyl and is believed to play a significant role in the carcinogenic process, particularly in the bladder. The conjugate is known to be an active mutagen and is involved in the induction of bladder cancer from 4-aminobiphenyl .

Synthesis Analysis

The synthesis of 4-Aminophenyl β-D-glucuronide has been achieved through direct condensation of NOH-4-ABP with glucuronic acid, although with low yield. The synthetic conjugate has been confirmed to be identical to the naturally occurring urinary conjugate by infrared and chromatographic analyses, establishing its structure as an N--C conjugate, sodium (N,4-biphenyl-N-hydroxy-D-glucuronosylamine) .

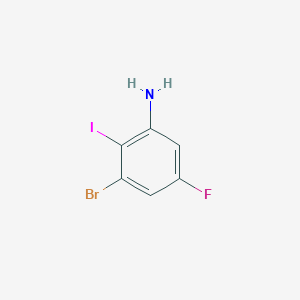

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl β-D-glucuronide has been characterized as an N--C conjugate, where the conjugation occurs with the nitrogen atom of the hydroxylamine group rather than the oxygen atom. This structural detail is crucial as it differentiates it from other possible isomers, such as the N-O-C isomer, which exhibits different chromatographic and chemical properties .

Chemical Reactions Analysis

4-Aminophenyl β-D-glucuronide is known to be very acid labile, releasing free N-hydroxy-4-aminobiphenyl at lowered pH and in the presence of β-glucuronidase. This property is significant as it suggests that the conjugate can release the active carcinogenic metabolite under certain physiological conditions, contributing to its role in carcinogenesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminophenyl β-D-glucuronide include its mutagenic activity, which has been demonstrated in specific strains of Salmonella typhimurium. The conjugate's stability has been studied, revealing that it is acid labile with varying half-life values depending on the pH and the specific form of the conjugate. For instance, the glucuronide of N-hydroxy-N-acetyl-4-aminobiphenyl is not as acid labile as the glucuronide of 4-aminobiphenyl, indicating that different conjugates may have different stabilities and therefore potentially different roles in the carcinogenic process .

Relevant Case Studies

In a study involving heterotopically transplanted rat urinary bladders, the glucuronic acid conjugate of N-hydroxy-4-aminobiphenyl was found to be a locally active carcinogen to mesenchymal cells, leading to the development of sarcomas. This finding underscores the potential carcinogenicity of the conjugate and its relevance in cancer research .

Scientific Research Applications

Detection of Escherichia coli

4-Aminophenyl β-D-glucuronide plays a significant role in the rapid detection of Escherichia coli in environmental samples. Utilizing its property as an electrochemical substrate, researchers have developed assays for the amperometric quantification of β-D-Glucuronidase activity. This method, involving disposable carbon sensors, provides a reliable tool for detecting E. coli, indicating its potential for assessing fecal contamination in water sources. The process involves measuring the activity of β-D-Glucuronidase, released during the enzymatic hydrolysis of 4-Aminophenyl β-D-glucuronide, to quantify the presence of E. coli rapidly and specifically in complex samples like wastewater (Rochelet et al., 2015).

Surface Functionalization

4-Aminophenyl β-D-glucuronide has been used for the functionalization of carbon surfaces, demonstrating its application in creating carbohydrate-functionalized surfaces. The electrochemical immobilization on carbon and polyphenylene (PPF) surfaces by oxidation of the amine part of 4-Aminophenyl β-D-glucuronide facilitates the generation of surfaces that retain the glucoside's desirable properties. This modification enhances surface wetting, allowing for the controlled release of glucosyl cations, which could be beneficial in various biochemical and material science applications (Peigneguy et al., 2018).

Enzyme Immunoassay Development

The development of sensitive enzyme immunoassays for detecting glucuronides in human urine highlights another application of 4-Aminophenyl β-D-glucuronide. Such assays are crucial for assessing human exposure to toxic chemicals, indicating the compound's utility in toxicology and pharmacology. By coupling 4-Aminophenyl β-D-glucuronide to carrier proteins, researchers have created immunoconjugates that enhance the immunogenic effect, enabling the detection of phenyl-β-d-thioglucuronide, a derivative of 4-Aminophenyl β-D-glucuronide, in urine samples (Staimer et al., 2001).

Mechanism of Action

Target of Action

The primary target of 4-Aminophenyl β-D-Glucuronide is β-glucuronidase (β-GLU), a type of hydrolase . β-GLU is widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Mode of Action

4-Aminophenyl β-D-Glucuronide interacts with its target, β-GLU, through a process known as glycosylation . This compound is used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides . It serves as a substrate for β-GLU, which cleaves the glucuronide bond to produce glucuronic acid and aglycone .

Biochemical Pathways

The interaction of 4-Aminophenyl β-D-Glucuronide with β-GLU affects the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues . This process results in the production of glucuronic acid and aglycone, leading to various physiological reactions .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability .

Result of Action

The action of 4-Aminophenyl β-D-Glucuronide leads to the production of glucuronic acid and aglycone . This can result in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Safety and Hazards

Future Directions

4-Aminophenyl b-D-glucuronide is an indispensable and pivotal chemical entity within the scope of the biomedical field . Its utilization primarily revolves around drug metabolism investigation and serves as a diagnostic instrument in the context of hepatic ailments . Therefore, it is expected to continue to play a significant role in these areas in the future.

Biochemical Analysis

Biochemical Properties

4-Aminophenyl b-D-glucuronide plays a crucial role in biochemical reactions, particularly in the metabolism of drugs. It interacts with various enzymes, including β-glucuronidase, which hydrolyzes the glucuronide bond to release the active aglycone . This interaction is essential for the detoxification and excretion of drugs and other xenobiotics. The compound also interacts with proteins and other biomolecules involved in the glucuronidation pathway, facilitating the conjugation of glucuronic acid to substrates, thereby increasing their solubility and excretion .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, which plays a role in the hydrolysis of glucuronides within lysosomes . This hydrolysis is crucial for the recycling of glucuronic acid and the regulation of cellular metabolism. Additionally, the compound’s interaction with cellular enzymes can impact gene expression by modulating the availability of active metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing the active aglycone and glucuronic acid . This reaction is essential for the detoxification and excretion of various compounds. The compound may also inhibit or activate other enzymes involved in the glucuronidation pathway, thereby influencing the overall metabolic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular metabolism and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by facilitating the detoxification and excretion of xenobiotics . At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in the glucuronidation pathway, where it interacts with enzymes such as β-glucuronidase . This pathway is crucial for the conjugation of glucuronic acid to various substrates, enhancing their solubility and excretion. The compound’s involvement in this pathway affects metabolic flux and metabolite levels, contributing to the overall regulation of cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, influencing its activity and function. The compound’s transport mechanisms are essential for its role in drug metabolism and detoxification .

Subcellular Localization

This compound is localized within specific subcellular compartments, including lysosomes, where it interacts with β-glucuronidase . This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular localization of the compound is crucial for its activity and function in biochemical reactions .

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARKEMJKQOXOSQ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609024 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21080-66-0 | |

| Record name | 4-Aminophenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![2-amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B1286607.png)